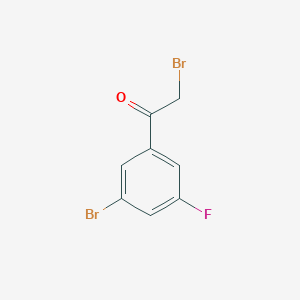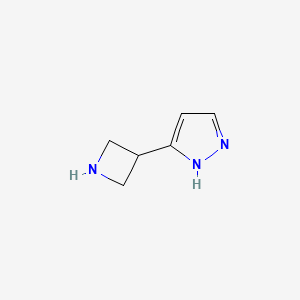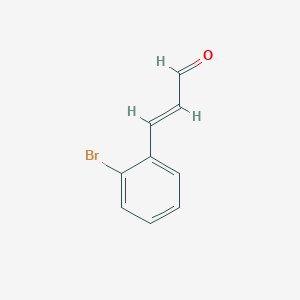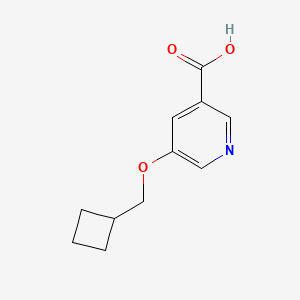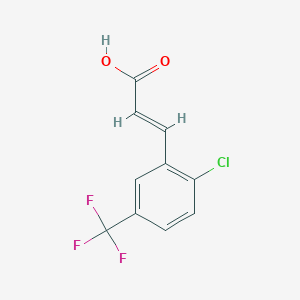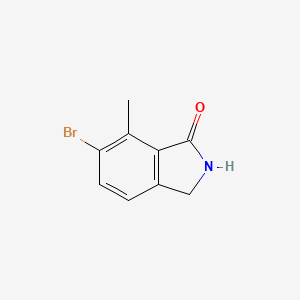
6-Bromo-7-methylisoindolin-1-one
Descripción general
Descripción
6-Bromo-7-methylisoindolin-1-one is a compound that is closely related to various brominated heterocyclic compounds that have been synthesized and studied for their potential interactions with biological molecules and for their interesting chemical properties. Although the specific compound is not directly mentioned in the provided papers, the related compounds provide valuable insights into the chemistry of brominated isoindolinones and their derivatives.
Synthesis Analysis
The synthesis of related compounds involves multi-step procedures that often start with substituted benzylamines or bromophenyl compounds. For instance, the synthesis of cyclopenta[f]isoquinoline derivatives starts from m-methyl-N-acetylbenzylamine, followed by a Friedel-Crafts reaction, nitrile hydrolysis, esterification, and several other steps to yield the final product . Similarly, the synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles involves the treatment of 2-(2-bromophenyl)-1H-indoles with propanedinitrile in the presence of a copper catalyst . These methods could potentially be adapted for the synthesis of 6-Bromo-7-methylisoindolin-1-one.
Molecular Structure Analysis
The molecular structures of related compounds have been determined using various spectroscopic methods and, in some cases, X-ray crystal structure analysis. For example, copper(II) complexes with 6-bromopicolinic acid were characterized by IR and EPR spectroscopy, and their molecular and crystal structures were elucidated . These techniques could be applied to determine the molecular structure of 6-Bromo-7-methylisoindolin-1-one.
Chemical Reactions Analysis
The chemical reactions involving brominated compounds often include nucleophilic substitution reactions, as seen in the transformation of 6-bromo-2-methylquinoline-5,8-dione with various alkylamines . The regiochemistry of these reactions is of particular interest, as it can lead to different substitution patterns. The reactivity of 6-Bromo-7-methylisoindolin-1-one could be explored in a similar context to understand its potential for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated heterocyclic compounds can be quite diverse. For example, the thermal and magnetic properties of copper(II) complexes with brominated ligands have been studied, revealing different types of copper(II) symmetry signals and magnetic behaviors . The solubility, melting point, and stability of 6-Bromo-7-methylisoindolin-1-one could be investigated to provide a comprehensive analysis of its physical and chemical properties.
Aplicaciones Científicas De Investigación
Analytical Methods in Antioxidant Activity Research
6-Bromo-7-methylisoindolin-1-one may not have been directly highlighted in the available literature, but related research on analytical methods used in determining antioxidant activity offers insights into potential applications. The review by Munteanu and Apetrei (2021) discusses various tests for assessing antioxidant activity, including ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and others. These methods, based on hydrogen atom transfer and electron transfer reactions, are crucial for analyzing the antioxidant capacity of complex samples, which could be relevant for studying the properties of 6-Bromo-7-methylisoindolin-1-one in future research (Munteanu & Apetrei, 2021).
Development of Therapeutics
The therapeutic potential of tetrahydroisoquinolines (THIQs), a related category of compounds, has been extensively reviewed, highlighting their role in cancer, central nervous system disorders, cardiovascular diseases, and metabolic disorders. Singh and Shah (2017) cover patents on THIQ derivatives, suggesting that similar scaffolds like 6-Bromo-7-methylisoindolin-1-one could be researched for their multifunctional therapeutic activities. This encompasses a wide range of applications from drug discovery to the development of novel treatments for infectious diseases (Singh & Shah, 2017).
Neuroprotective and Antiaddictive Properties
Research on 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), which shares structural similarities with 6-Bromo-7-methylisoindolin-1-one, indicates significant neuroprotective, antiaddictive, and antidepressant-like activities. Antkiewicz‐Michaluk, Wąsik, and Michaluk (2018) discuss the compound's pharmacology, suggesting its potential in treating neurodegenerative diseases and mental health disorders. This evidence points towards the possibility of 6-Bromo-7-methylisoindolin-1-one being researched for similar neuropharmacological applications (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Environmental and Toxicological Research
While the direct applications of 6-Bromo-7-methylisoindolin-1-one in environmental sciences were not highlighted, related studies on the environmental concentrations and toxicology of compounds like 2,4,6-tribromophenol (Koch & Sures, 2018) provide a framework for understanding how such compounds can be assessed for environmental impact and safety. These studies focus on the occurrence, toxicokinetics, and toxicodynamics in the environment, suggesting areas where 6-Bromo-7-methylisoindolin-1-one could be evaluated (Koch & Sures, 2018).
Safety And Hazards
Propiedades
IUPAC Name |
6-bromo-7-methyl-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-5-7(10)3-2-6-4-11-9(12)8(5)6/h2-3H,4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWDKEYQJBHVQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C(=O)NC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-7-methylisoindolin-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



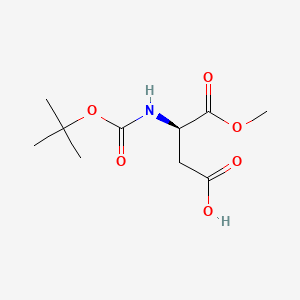

![[1-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B3034101.png)


![3,5-Bis[3,5-bis[3,5-bis(benzyloxy)benzyloxy]benzyloxy]benzyl bromide](/img/structure/B3034104.png)
![2-(2-Amino[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol](/img/structure/B3034105.png)

![3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B3034111.png)
